6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a derivative of benzothiazine . Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H-isomers of the molecule .
Synthesis Analysis
A copper-catalyzed cascade method has been developed to synthesize the 2H-benzo[b][1,4]thiazin-3(4H)-ones from 2-halo-N-(2-halophenyl)-acetamides and AcSH via the SN2/deacetylation/coupling process . Another synthesis method involves the reaction of chiral cis and trans glycidic esters substituted by alkyl or ethoxycarbonyl with cysteamine or o-aminothiophenol by stereoselective ring transformation to non-aromatic optically active 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones .Scientific Research Applications
Microwave-assisted Synthesis
The benzo[b][1,4]thiazin-3(4H)-one derivatives can be efficiently synthesized through microwave-assisted methods, providing high yields in short reaction times. For example, a one-pot reaction involving substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines via Smiles rearrangement under microwave irradiation has been demonstrated. This method provides a straightforward and rapid synthesis of these compounds, highlighting their potential for scalable production and research applications (Zuo et al., 2008).
Regioselective Synthesis
Regioselective synthesis techniques have been employed to create a series of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones. This approach utilizes microwave irradiation, showcasing the versatility and efficiency of modern synthesis methods in producing these compounds, which are then characterized through various spectroscopic techniques and X-ray crystallography (Kamila et al., 2006).
Knoevenagel Condensation for Structural Study
The Knoevenagel condensation method has been applied for synthesizing benzylidene benzothiazine compounds, providing insights into the configurations and conformations of these derivatives. This approach emphasizes the significance of understanding the structural aspects of benzo[b][1,4]thiazin-3(4H)-ones for their potential applications in various scientific fields (De Souza et al., 2006).
Copper-catalyzed Cascade Syntheses
Copper-catalyzed methods have been developed for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-ones, highlighting the role of catalysis in creating these compounds efficiently. This method allows for the generation of diverse structures, indicating the potential for tailoring these compounds for specific scientific applications (Chen et al., 2010).
Ionic Liquid-mediated Synthesis
A room-temperature procedure has been developed for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives using ionic liquids, showcasing an environmentally friendly and efficient approach to their production. This method highlights the potential for sustainable and green chemistry practices in the synthesis of these compounds (Sharifi et al., 2013).
Properties
IUPAC Name |
6-acetyl-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZBRXLFKCEBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.